Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate
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Overview
Description
Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is an organic compound with the molecular formula C12H17BrN2O3. It is a derivative of pyridine and is characterized by the presence of a bromine atom at the 4-position of the pyridine ring and a tert-butyl carbamate group attached to the 2-position of the ethyl chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate typically involves the reaction of 4-bromopyridine-2-ol with tert-butyl 2-bromoethylcarbamate under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and reduction: The pyridine ring can undergo oxidation or reduction under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.
Major Products
Nucleophilic substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced derivatives of the pyridine ring.
Hydrolysis: Corresponding amine and carbon dioxide.
Scientific Research Applications
Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate or as a building block for pharmaceuticals.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and carbamate moieties. These interactions can modulate biological pathways and result in various physiological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (2-(5-bromopyridin-3-yloxy)ethyl)carbamate: Similar structure but with the bromine atom at the 5-position of the pyridine ring.
Tert-butyl (2-(2-bromo-4-chlorophenoxy)ethyl)carbamate: Contains a chlorophenoxy group instead of a pyridine ring.
Uniqueness
Tert-butyl 2-(4-bromopyridin-2-yloxy)ethylcarbamate is unique due to its specific substitution pattern on the pyridine ring, which can influence its reactivity and biological activity compared to other similar compounds .
Properties
IUPAC Name |
tert-butyl N-[2-(4-bromopyridin-2-yl)oxyethyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3/c1-12(2,3)18-11(16)15-6-7-17-10-8-9(13)4-5-14-10/h4-5,8H,6-7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZOBGCSIYDMXNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOC1=NC=CC(=C1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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